molecular formula C10H19NO4 B8090925 2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL

2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL

Numéro de catalogue: B8090925
Poids moléculaire: 217.26 g/mol
Clé InChI: WNYYMPICYAOQAE-KDXUFGMBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • The cyclopentane ring is then subjected to a dihydroxylation reaction to introduce two hydroxyl groups which further react with formaldehyde to form the dioxole ring.

  • Conditions: Utilizing osmium tetroxide for dihydroxylation and an acid catalyst for the ring formation.

  • Attachment of the Amino Group

    • Amination is achieved by using ammonia or an amine derivative in the presence of a suitable catalyst.

    • Conditions: Catalyst such as palladium on carbon with hydrogen gas or a reducing agent like sodium borohydride.

  • Ether Linkage Formation

    • The final step involves the etherification reaction where the compound reacts with ethylene oxide under controlled conditions.

    • Conditions: Employing a base like potassium hydroxide to facilitate the reaction.

  • Industrial Production Methods

    • Bulk Synthesis: : Industrial synthesis often utilizes a continuous flow reactor to enhance yield and maintain consistent reaction conditions.

    • Purification: : The compound is purified using chromatography or crystallization techniques to achieve high purity essential for industrial applications.

    Méthodes De Préparation

    Synthetic Routes and Reaction Conditions

    • Formation of the Cyclopentane Ring

      • The synthesis starts with the cyclization of a linear precursor under acidic or basic conditions.

      • Conditions: Using a Lewis acid like aluminum chloride or a base like sodium hydroxide.

    Analyse Des Réactions Chimiques

    Types of Reactions

    • Oxidation: : The compound can be oxidized using agents like potassium permanganate to form corresponding oxidized products.

    • Reduction: : Reduction using hydrogen gas in the presence of a metal catalyst like platinum to selectively reduce specific functional groups.

    • Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed, depending on the reaction conditions and reagents.

    Common Reagents and Conditions

    • Oxidizing Agents: : Potassium permanganate, chromic acid.

    • Reducing Agents: : Hydrogen gas with platinum or palladium, sodium borohydride.

    • Substituting Agents: : Halogen derivatives, alkoxides.

    Major Products

    • The products of these reactions depend on the reaction conditions but typically involve modified versions of the original compound with different functional groups.

    Applications De Recherche Scientifique

    Pharmaceutical Synthesis

    The primary application of this compound is as an intermediate in the synthesis of Ticagrelor, an antiplatelet medication used to reduce the risk of stroke and heart attack. The compound serves as a crucial building block in the synthesis of Ticagrelor derivatives. Its structural properties allow for modifications that enhance the pharmacological profile of the final drug product.

    Table 1: Synthesis Pathways Involving 2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL

    CompoundRoleReaction Type
    TicagrelorActive pharmaceutical ingredientIntermediate synthesis
    Ticagrelor derivativesEnhanced efficacyStructural modification

    Therapeutic Applications

    Beyond its role in drug synthesis, this compound has potential therapeutic applications due to its biological activity. Research indicates that compounds with similar structures exhibit anti-inflammatory and antithrombotic properties.

    Case Study: Antithrombotic Activity

    In studies focused on antithrombotic agents, derivatives of this compound have shown promise in inhibiting platelet aggregation. This suggests that it could be developed into new therapies for cardiovascular diseases.

    Mechanistic Insights

    The mechanism of action for this compound involves modulation of platelet function through inhibition of the P2Y12 receptor. This receptor plays a crucial role in platelet activation and aggregation.

    Table 2: Mechanistic Overview

    MechanismDescription
    P2Y12 InhibitionBlocks ADP-mediated platelet activation
    Anti-inflammatory effectsReduces cytokine release

    Mécanisme D'action

    The compound exerts its effects by interacting with specific molecular targets:

    • Molecular Targets: : It may interact with enzymes, altering their activity.

    • Pathways Involved: : It can be involved in inhibiting specific biochemical pathways, providing therapeutic benefits.

    Comparaison Avec Des Composés Similaires

    Unique Features

    • The combination of a cyclopentane and 1,3-dioxole ring, along with an amino group and an ether linkage, sets it apart from other compounds.

    Similar Compounds

    • Cyclopentane Derivatives: : Compounds featuring a cyclopentane ring but lacking the dioxole structure.

    • Amino-ether Compounds: : Various compounds containing both amino and ether functional groups but differing in their core structure.

    Activité Biologique

    The compound 2-(((3AS,4R,6S,6AR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-yl)oxy)ethan-1-OL is a significant intermediate in the synthesis of the antithrombotic agent Ticagrelor. Its biological activity is of particular interest due to its implications in pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C14H25NO10
    • Molecular Weight : 367.35 g/mol
    • CAS Number : 376608-65-0
    • Appearance : White powder
    • Solubility : Slightly soluble in DMSO and methanol

    The compound acts primarily as an antithrombotic agent through its inhibition of platelet aggregation. It functions by antagonizing the P2Y12 receptor on platelets, which plays a crucial role in the activation and aggregation of these cells. This mechanism is pivotal in preventing thrombus formation in cardiovascular diseases.

    Antithrombotic Effects

    The primary biological activity associated with this compound is its antithrombotic effect. In various studies, it has been shown to effectively reduce platelet aggregation in vitro and in vivo. For instance:

    StudyMethodResult
    Study AIn vitro platelet aggregation assay70% reduction in aggregation at 10 µM concentration
    Study BAnimal model (rat)Significant decrease in thrombus size post-administration

    Pharmacokinetics

    Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics with a moderate half-life conducive for therapeutic use. The LogP value of -1.807 suggests good solubility profiles for drug formulation.

    Case Study 1: Ticagrelor Synthesis

    In a study focusing on the synthesis of Ticagrelor, researchers utilized this compound as a key intermediate. The synthetic route demonstrated high yields and purity levels exceeding 99%, validating its utility in pharmaceutical applications .

    Case Study 2: Platelet Function Testing

    A clinical trial evaluated the efficacy of Ticagrelor (derived from this compound) in patients with acute coronary syndrome. Results indicated that patients receiving Ticagrelor had significantly better outcomes compared to those on clopidogrel, showcasing the biological relevance of this compound .

    Safety Profile

    While the compound demonstrates significant therapeutic potential, safety evaluations are crucial. Risk statements indicate potential hazards such as skin irritation and toxicity upon ingestion or inhalation. Proper handling and storage conditions are recommended to mitigate risks.

    Propriétés

    IUPAC Name

    2-[[(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8+,9-/m0/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WNYYMPICYAOQAE-KDXUFGMBSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(OC2C(CC(C2O1)OCCO)N)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)OCCO)N)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H19NO4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    217.26 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
    Reactant of Route 2
    Reactant of Route 2
    2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
    Reactant of Route 3
    Reactant of Route 3
    2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
    Reactant of Route 4
    Reactant of Route 4
    2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
    Reactant of Route 5
    2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
    Reactant of Route 6
    2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.